3-Iodo-N-(oxan-4-ylmethyl)aniline is a chemical compound characterized by its molecular formula and a molecular weight of 317.17 g/mol. This compound is notable for its structural features, which include an iodine atom and an oxan-4-ylmethyl group attached to an aniline backbone. It is used in various scientific applications due to its unique chemical properties and potential reactivity.
Information regarding 3-iodo-N-(oxan-4-ylmethyl)aniline can be sourced from various chemical databases and publications, including BenchChem, which provides detailed descriptions of its synthesis, properties, and applications.
This compound falls under the category of organic compounds, specifically aromatic amines due to the presence of the aniline structure. It is also classified as a halogenated compound due to the presence of the iodine atom, which contributes to its reactivity.
The synthesis of 3-iodo-N-(oxan-4-ylmethyl)aniline typically involves the iodination of aniline derivatives. The most common method includes:
The iodination process usually requires controlled conditions to ensure that the iodine selectively substitutes at the 3-position of the aniline ring without affecting other positions. The reaction conditions, such as temperature and solvent choice, are critical for achieving high yields.
The molecular structure of 3-iodo-N-(oxan-4-ylmethyl)aniline can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 317.17 g/mol |
InChI | InChI=1S/C12H16INO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 |
3-Iodo-N-(oxan-4-ylmethyl)aniline can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, substitution reactions may yield various derivatives that could have distinct biological activities or chemical properties.
The mechanism of action for 3-iodo-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets within biological systems. The iodine atom enhances the compound's reactivity, while the oxan-4-ylmethyl group may influence its binding affinity to target proteins or enzymes. This interaction is crucial for its potential applications in medicinal chemistry and biological research.
3-Iodo-N-(oxan-4-ylmethyl)aniline is expected to exhibit typical properties associated with organic compounds, including solubility in organic solvents and varying stability under different conditions.
The presence of both the iodine atom and the oxan group contributes to unique chemical properties such as:
Relevant data for these properties can be derived from experimental studies and literature reviews.
3-Iodo-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:
Retrosynthetic disconnection of 3-iodo-N-(oxan-4-ylmethyl)aniline reveals two primary synthons: 3-iodoaniline and 4-(bromomethyl)tetrahydro-2H-pyran (oxan-4-ylmethyl bromide). The aromatic iodine moiety is positioned meta to the amine group, necessitating regioselective installation prior to N-alkylation. Alternative disconnections include functional group interconversion of protected aniline derivatives (e.g., acetamides) to enhance iodination selectivity. The oxan-4-ylmethyl group originates from tetrahydropyran-4-methanol, activated via halogenation or sulfonylation. This analysis prioritizes iodination before N-alkylation to prevent potential reductive dehalogenation during subsequent reactions or undesired coordination during catalytic steps [5].
Key retrosynthetic pathways:
Regioselective iodination at the meta-position of aniline derivatives employs three principal methodologies:
Table 1: Comparison of Iodination Methods for Aniline Derivatives
Method | Reagents & Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Direct Electrophilic | I₂/Cu(OAc)₂, AcOH, 120°C, 12h | 70-85 | Moderate para bias |
Diazotization-Iodination | 1) NaNO₂/H₂SO₄, 0°C; 2) KI, 60°C | 90-95 | High (via directed substitution) |
Halogen Exchange | CuI, NaI, DMF, 110°C, 24h | 75-78 | Retention of position |
N-Alkylation of 3-iodoaniline with oxan-4-ylmethyl electrophiles employs nucleophilic substitution under basic conditions:
Critical to success is the use of 1.1-1.2 equiv of alkylating agent to limit bis-alkylation. Acylation-protected anilines (e.g., acetamides) may be alkylated followed by deprotection, though this adds steps .
While not directly used in the core synthesis of 3-iodo-N-(oxan-4-ylmethyl)aniline, catalytic methods enable downstream functionalization of the iodoarene moiety:
These methods leverage the iodine atom as a transformable handle for complex molecule synthesis without altering the tetrahydropyranyl core.
Key parameters for maximizing yield and purity in the target compound’s synthesis:
Table 2: Solvent Impact on N-Alkylation Yield
Solvent System | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
DMF | K₂CO₃ | 80 | 65 |
Acetonitrile | Cs₂CO₃ | 82 | 71 |
Toluene/Water (PT) | NaOH | 25 | 82 |
EtOH/H₂O (3:1) | K₂CO₃ | 120 (microwave) | 88 |
Yield improvements hinge on in situ FTIR monitoring to track aniline consumption and tandem reaction workflows where iodination crude mixtures proceed directly to alkylation without isolation (overall yield increase: 12%) [5] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: